molecular formula C11H10ClNO2 B1315683 Ethyl 2-(3-chlorophenyl)-2-cyanoacetate CAS No. 92847-34-2

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Cat. No. B1315683
CAS RN: 92847-34-2
M. Wt: 223.65 g/mol
InChI Key: YRJLGZCWCQCFIC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step of the synthesis.



Molecular Structure Analysis

This typically involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Environmental Impact and Biodegradation

Research into chlorophenyl compounds often focuses on their environmental impact and biodegradation pathways. For instance, studies on chlorophenols, compounds closely related to the chlorophenyl group in Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, have assessed their toxicity to aquatic environments and found that they exhibit moderate toxic effects to mammalian and aquatic life. The persistence of these compounds in the environment can vary, with some chlorophenols showing moderate to high persistence depending on environmental conditions, although bioaccumulation is generally expected to be low. Notably, their strong organoleptic effect is a striking feature (Krijgsheld & Gen, 1986).

Potential for Anticancer Research

In the field of medicinal chemistry, certain chlorophenyl-related compounds have been investigated for their anticancer properties. Research efforts are directed at discovering compounds with high tumor specificity and reduced toxicity to healthy cells. For example, studies have explored the tumor specificity and keratinocyte toxicity of various synthesized compounds, highlighting the potential of specific compounds for the development of new anticancer drugs with minimized side effects (Sugita et al., 2017).

Application in Organic Electronics

The development of organic electronic materials is another area where related compounds find application. Research into poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, for example, focuses on their thermoelectric properties, highlighting the progress in enhancing the figure-of-merit of PEDOT-based materials for potential use in energy conversion and storage technologies (Yue & Xu, 2012).

Environmental Remediation Techniques

The study of zero-valent iron and iron-based bimetals for the degradation of chlorinated compounds, including chlorophenols, is critical in environmental remediation efforts. These materials have shown potential in efficiently dechlorinating toxic compounds, offering insights into mechanisms and processes for environmental cleanup (Gunawardana, Singhal, & Swedlund, 2011).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use or disposal.


Future Directions

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I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJLGZCWCQCFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556051
Record name Ethyl (3-chlorophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

CAS RN

92847-34-2
Record name Ethyl (3-chlorophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

step 1—A solution 3-chlorobenzyl cyanide (10 g, 66 mmol) dissolved in diethyl carbonate (80 mL) was added over 15 min to a suspension of NaH (8.7 g, 0.218 mol, 60% dispersion in oil) in THF (70 mL) cooled to 0° C. The resulting mixture was stirred at RT for 12 h, heated at reflux for 14 h then cooled to RT and quenched with H2O. The reaction mixture was partitioned between Et2O and H2O and the aqueous layer was adjusted to pH 3 with 2M aqueous HCl and thrice back-extracted with Et2O. The combined organic layers were washed with water, brine, dried (Na2SO4), filtered and evaporated to afford 10.1 g (68% yield) of (3-chloro-phenyl)-cyano-acetic acid ethyl ester which was used in the next step without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

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